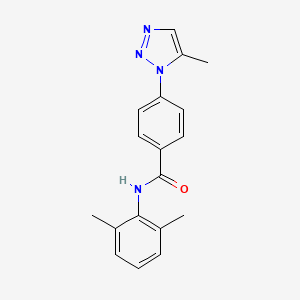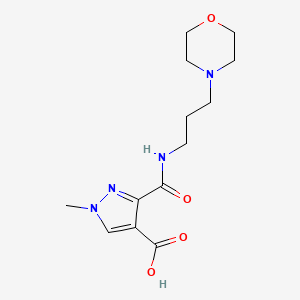
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl group, a morpholinopropyl carbamoyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the morpholinopropyl carbamoyl group: This step involves the reaction of the pyrazole derivative with 3-chloropropyl isocyanate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopropyl carbamoyl group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target being studied.
Comparación Con Compuestos Similares
1-Methyl-3-((3-morpholinopropyl)carbamoyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds, such as:
1-Methyl-3-(3-morpholinopropyl)-1H-pyrazole-4-carboxamide: This compound differs by having a carboxamide group instead of a carboxylic acid group, which may affect its reactivity and biological activity.
1-Methyl-3-(3-morpholinopropyl)-1H-pyrazole-4-carboxylate: This ester derivative has different solubility and stability properties compared to the carboxylic acid form.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1006492-27-8 |
|---|---|
Fórmula molecular |
C13H20N4O4 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
1-methyl-3-(3-morpholin-4-ylpropylcarbamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H20N4O4/c1-16-9-10(13(19)20)11(15-16)12(18)14-3-2-4-17-5-7-21-8-6-17/h9H,2-8H2,1H3,(H,14,18)(H,19,20) |
Clave InChI |
MTXWCTYTMSQZPC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4641920.png)
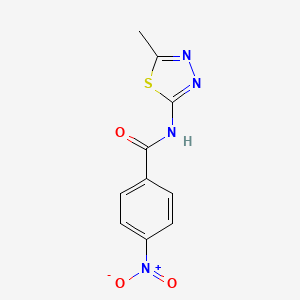
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B4641931.png)
![2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4641938.png)
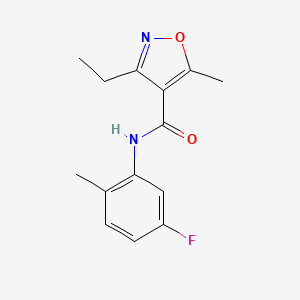
![N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4641943.png)
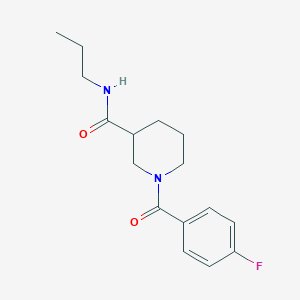
![3-[(3-bromobenzyl)thio]-4-ethyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4641963.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4641977.png)
![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B4641988.png)
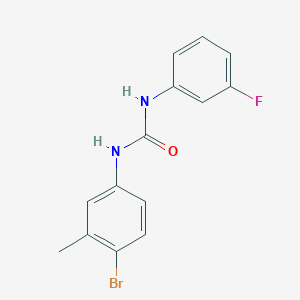
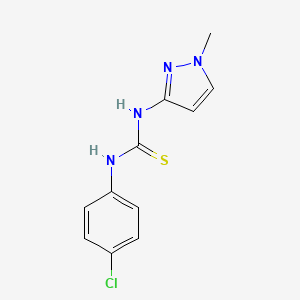
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4642011.png)
